3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of thienopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: The amino, ethoxyphenyl, methoxymethyl, and methyl groups are introduced through various substitution reactions.
Final coupling: The carboxamide group is introduced in the final step through amide bond formation.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thienopyridine derivatives: Compounds with similar thienopyridine cores but different substituents.
Carboxamide derivatives: Compounds with carboxamide functional groups but different core structures.
Uniqueness
3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups and the thienopyridine core. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C19H21N3O3S |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H21N3O3S/c1-4-25-14-7-5-13(6-8-14)22-18(23)17-16(20)15-12(10-24-3)9-11(2)21-19(15)26-17/h5-9H,4,10,20H2,1-3H3,(H,22,23) |
InChI Key |
PPURWRBDYNIQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=C(N=C3S2)C)COC)N |
Origin of Product |
United States |
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